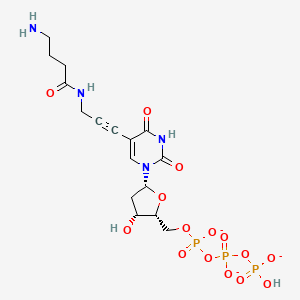
BDP 581/591 amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BDP 581/591 is a universal fluorophore with high brightness and photostability, relatively long fluorescence lifetime and two photon cross section. This derivative contains a primary amine group for the enzymatic transamination, and conjugation with electrophilic reagents.
科学的研究の応用
Applications in Electronic Devices
Conjugated polymers containing building blocks like BDP are significant in electronic devices due to their optical, electrochemical, and device performance. BDP-based polymers and similar high-performance electron-deficient pigments are explored for their potential applications in electronic devices, offering promising alternatives to existing materials (Deng et al., 2019).
Advanced Oxidation Processes for Degradation
Nitrogen-containing amino and azo compounds, prevalent in various industries, are resistant to conventional degradation. Advanced Oxidation Processes (AOPs) show promise in the effective degradation of these compounds. These processes, especially ozone and Fenton processes, are significant for their efficiency in degrading amines, dyes, and pesticides. The degradation mechanisms often involve specific attacks on N atoms and are highly sensitive to conditions like pH. Hybrid methods under optimized conditions have shown synergistic effects, making AOPs a crucial area of research in the degradation of nitrogen-containing hazardous compounds (Bhat & Gogate, 2021).
CO2 Capture by Aqueous Amines
Aqueous amines are extensively studied for their application in capturing CO2 prior to storage or sequestration. Computational methods, particularly high-level quantum chemical methods, play a crucial role in understanding the reactions between carbon dioxide and aqueous organic amines. These studies are essential for designing more efficient carbon capture agents, considering factors like cost, efficiency, and toxicity (Yang et al., 2017).
特性
分子式 |
C28H34BClF2N4O |
|---|---|
分子量 |
526.86 |
IUPAC名 |
3-(3-((6-ammoniohexyl)amino)-3-oxopropyl)-5-fluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium chloride fluoride |
InChI |
InChI=1S/C28H32BFN4O.ClH.FH/c30-29-33-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(33)22-27-17-15-25(34(27)29)18-19-28(35)32-21-9-2-1-8-20-31;;/h3-7,10-17,22H,1-2,8-9,18-21,31H2;2*1H/b12-6+,13-7+;; |
InChIキー |
JINNMLHAECZRTF-ATFITULDSA-N |
SMILES |
O=C(NCCCCCC[NH3+])CCC1=[N+]2C(C=C1)=CC3=CC=C(/C=C/C=C/C4=CC=CC=C4)N3B2F.[F-].[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BDP 581/591 amine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)
![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)
